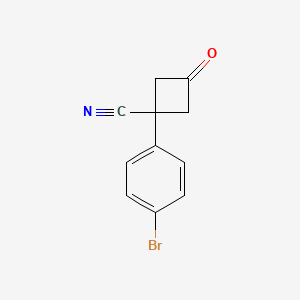

1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEQWVRMPCPLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl 3 Oxocyclobutane 1 Carbonitrile and Analogs

Strategies for Constructing the Cyclobutane (B1203170) Core

The inherent ring strain of cyclobutanes necessitates specific and powerful chemical reactions for their construction. researchgate.net Methodologies often rely on cycloadditions, intramolecular ring closures, or the rearrangement of highly strained precursors.

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, providing a direct route to the four-membered ring by combining two double-bond-containing components. kib.ac.cnacs.org Photochemical [2+2] cycloadditions, in particular, are widely used. This method involves the excitation of an alkene by UV or visible light, which then reacts with another alkene to form the cyclobutane ring. acs.orgresearchgate.net

One of the most effective variations for creating cyclobutanone (B123998) structures is the cycloaddition of a ketene (B1206846) with an alkene. This approach is highly valuable due to its frequent high levels of regio- and stereoselectivity. nih.gov The reaction proceeds through a concerted mechanism, leading to the formation of a cyclobutanone product directly.

While intermolecular [2+2] reactions can be challenging due to competing side reactions, intramolecular versions, where the two reacting olefins are tethered together, are often more efficient. harvard.edu Various natural products containing the cyclobutane motif have been synthesized using [2+2] cycloaddition as a key step. nih.govresearchgate.net

| Reaction Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Requires UV or visible light; can be catalyzed by transition metals (e.g., Copper(I)) to proceed with visible light. | Two olefin components, or a diolefin for intramolecular versions. Enones are common substrates. | acs.orgresearchgate.net |

| Ketene-Alkene Cycloaddition | Directly forms a cyclobutanone ring. Often exhibits high regio- and stereoselectivity. | A ketene (or ketene equivalent) and an alkene. | nih.gov |

| Asymmetric [2+2] Cycloaddition | Uses chiral catalysts to produce enantiomerically enriched cyclobutane products. | Allenes and olefins, often in the presence of a chiral catalyst. | nih.gov |

Intramolecular cyclization offers an alternative and powerful strategy for forming cyclobutane rings, often providing excellent control over stereochemistry. These methods typically involve forming a bond between two atoms within the same molecule to close the four-membered ring.

One such approach involves a double-alkylation reaction. For instance, the dianion of a substituted acetic acid can be treated with a reagent like epichlorohydrin, leading to a sequence of alkylations that culminates in the formation of a substituted cyclobutane ring as a single diastereomer. nih.govacs.org Another strategy is the aza-Prins reaction, which can initiate a cascade sequence to assemble complex bicyclic systems containing a cyclobutane core. nih.gov These ring-closing strategies, while sometimes entropically disfavored, can be highly effective when properly designed. nih.gov

A more recent and highly effective strategy for synthesizing densely substituted cyclobutanes involves harnessing the energy stored in highly strained molecules. researchgate.net Bicyclo[1.1.0]butanes (BCBs) are prominent precursors in this context. researchgate.net The significant strain energy within BCBs allows for their ring-opening under mild conditions when reacting with nucleophiles, electrophiles, or radicals. researchgate.netrsc.org

This strain-release-driven approach can lead to the formation of 1,3-difunctionalized cyclobutanes. researchgate.net For example, photoredox-catalyzed reactions using BCBs as radical acceptors can produce a variety of polysubstituted cyclobutanes. rsc.orgrsc.org The reaction is initiated by the addition of a radical to the strained central C-C bond of the BCB, which triggers a ring-opening and subsequent functionalization, providing access to complex cyclobutane scaffolds. rsc.org

Installation and Functionalization of the Aryl-Nitrile-Ketone Moieties

Once the cyclobutane core is established, the specific functional groups of the target molecule must be installed. This involves introducing the 4-bromophenyl group and the nitrile group onto the cyclobutanone ring.

The introduction of an aryl group onto a C(sp³)-hybridized carbon of a cyclobutane ring can be achieved through modern C-H functionalization techniques. acs.org Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose. rsc.org In this method, a directing group attached to the cyclobutane scaffold guides a palladium catalyst to selectively cleave a specific C-H bond and replace the hydrogen with an aryl group, such as a 4-bromophenyl ring. nih.govchemrxiv.org

This strategy allows for the direct and efficient formation of carbon-aryl bonds on the strained cyclobutane framework. nih.govacs.org The reaction typically uses an aryl halide or an arylboronic acid as the source of the aryl group. nih.gov By employing a directing group, such as an aminoquinoline or a picolinamide, chemists can control which C-H bond is functionalized, enabling the synthesis of complex, unsymmetrical cyclobutanes. acs.org The scope of this reaction is broad, tolerating various functional groups on the aryl partner, including the bromo-substituent required for the target molecule. nih.gov

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Directed C(sp³)–H Arylation | Palladium(II) catalysts, directing group (e.g., aminoquinoline), aryl halide or arylboronic acid. | High regioselectivity controlled by the directing group. Allows for late-stage functionalization. | acs.orgrsc.org |

| Enantioselective C(sp³)–H Arylation | Palladium(II) catalyst with a chiral ligand, arylboronic acid. | Creates stereocenters with high enantiomeric ratios. Often guided by a native functional group like an amine. | nih.govacs.org |

| Arylboration of Cyclobutenes | Copper/Palladium or Nickel catalysts, B2pin2, aryl halide. | Difunctionalizes a cyclobutene (B1205218) double bond, installing both an aryl group and a boron moiety for further functionalization. | nih.gov |

The formation of a nitrile group (cyanation) on a quaternary carbon center, as required for 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile, is a key synthetic step. Nitriles are valuable functional groups that can be converted into other functionalities like carboxylic acids or amines. taylorandfrancis.com

A classic method for forming nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium cyanide or potassium cyanide. wikipedia.org This Sₙ2-type reaction would require a suitable leaving group (e.g., a halogen) at the C1 position of the cyclobutane ring.

Alternatively, modern transition-metal-catalyzed methods have been developed. Palladium- and copper-catalyzed cyanations are common, often using aryl or alkyl halides as substrates and sources like potassium cyanide or zinc(II) cyanide. wikipedia.org For the specific target compound, a precursor such as 1-(4-bromophenyl)-1-bromo-3-oxocyclobutane could potentially be treated with a cyanide salt to install the nitrile group. Another approach involves the ring-opening cyanation of cyclobutanol (B46151) derivatives, where a manganese catalyst can mediate C-C bond cleavage and subsequent introduction of a cyano group. researchgate.net

Oxidation and Rearrangement Methods for Ketone Synthesis

The introduction of a ketone functional group into a cyclobutane ring can be a challenging synthetic step. Oxidation and rearrangement reactions provide powerful tools to achieve this transformation.

One relevant approach involves the Wacker oxidation of methylenecyclobutanes. This method can lead to the formation of cyclopentanones through a semi-pinacol-type rearrangement. nih.gov While this reaction expands the ring, it highlights the potential for rearrangement pathways in the synthesis of cyclic ketones. For the synthesis of a 3-oxocyclobutane derivative, a more direct oxidation of a suitable precursor would be necessary. For instance, the oxidation of a 3-hydroxycyclobutane-1-carbonitrile derivative could yield the desired ketone.

Rearrangement reactions of other cyclic systems can also be employed. For example, the halogen-induced oxidative rearrangement of N,O-ketals derived from cyclobutanones can lead to pyrrolidone derivatives, demonstrating the reactivity of cyclobutanone intermediates and their susceptibility to ring-opening and rearrangement. researchgate.net While not a direct synthesis of the target compound, this illustrates the types of transformations that cyclobutane scaffolds can undergo. The key to synthesizing this compound using these methods would be to start with a precursor that, upon oxidation or rearrangement, yields the desired 3-oxo functionality without altering the core cyclobutane structure or the sensitive nitrile and bromophenyl groups.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are valuable in constructing complex molecules like this compound. A convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the final stages. A divergent approach, on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules.

Multi-component reactions (MCRs) offer an efficient way to assemble complex molecules in a single step, which is a hallmark of convergent synthesis. While the direct synthesis of this compound via an MCR is not explicitly detailed in the provided search results, the use of cyclobutanones in isonitrile-based MCRs, such as the Ugi and Passerini reactions, has been explored. acs.org These reactions demonstrate the feasibility of incorporating a cyclobutane core into a more complex structure through a convergent approach. The challenge would be to design an MCR that specifically forms the desired substituted cyclobutane ring.

Late-stage functionalization is a powerful divergent strategy that allows for the modification of a common molecular scaffold to create a library of analogs. This approach is particularly useful for exploring structure-activity relationships in drug discovery. For a molecule like this compound, late-stage functionalization could involve modifications to the bromophenyl ring, the ketone, or the nitrile group. For instance, the bromine atom can be replaced with other functional groups via transition metal-catalyzed cross-coupling reactions. The ketone can be subjected to various reactions such as reduction, olefination, or conversion to other functional groups.

A divergent strategy for the remote functionalization of nitriles has been developed using a dual photoredox-nickel process. nih.gov This method allows for the arylation, vinylation, and alkylation of nitriles through radical ring-opening and cross-coupling cascades. nih.gov While this specific method involves ring-opening, it showcases the potential of radical-based strategies for the late-stage modification of nitrile-containing molecules.

Catalytic Approaches in Cyclobutane Carbonitrile Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of cyclobutane carbonitriles can benefit significantly from various catalytic approaches.

Palladium-catalyzed α-arylation of nitriles is a powerful method for the formation of a C-C bond between an aryl group and the carbon atom adjacent to a nitrile. chu-lab.org This reaction is highly relevant to the synthesis of this compound, as it could be used to introduce the 4-bromophenyl group at the C1 position of a 3-oxocyclobutane-1-carbonitrile precursor. The development of palladium-catalyzed α-arylation of cyclopropyl, cyclobutyl, and cyclopentyl nitriles has been reported, providing a direct route to such compounds from aryl bromides. nih.gov

Table 1: Examples of Palladium-Catalyzed α-Arylation of Cycloalkyl Nitriles

| Cycloalkyl Nitrile | Aryl Halide | Catalyst System | Product | Reference |

| Cyclobutanecarbonitrile | 4-Bromotoluene | Pd(OAc)₂ / Ligand | 1-(p-tolyl)cyclobutane-1-carbonitrile | nih.gov |

| Cyclopropanecarbonitrile | 1-Bromo-4-methoxybenzene | Pd₂ (dba)₃ / Ligand | 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | nih.gov |

| Cyclopentanecarbonitrile | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / Ligand | 1-(4-fluorophenyl)cyclopentane-1-carbonitrile | nih.gov |

This table is for illustrative purposes and specific conditions would need to be optimized for the synthesis of this compound.

Photoredox catalysis has emerged as a powerful tool for the generation of reactive intermediates under mild conditions. In the context of nitrile-containing compounds, photoredox catalysis can be used to generate iminyl radicals, which can then undergo further reactions. A divergent strategy for the remote arylation, vinylation, and alkylation of nitriles has been developed based on the photoredox generation of a cyclic iminyl radical followed by ring-opening. nih.govnih.gov The resulting distal nitrile radical can then be engaged in nickel-based catalytic cycles to form C-C bonds with various partners, including aryl bromides. nih.govnih.gov

While this method involves ring-opening, which would not be desirable for the direct synthesis of the target compound, it demonstrates the potential of photoredox catalysis to activate nitrile-containing molecules for C-C bond formation. A potential application could be in the synthesis of precursors to the cyclobutane ring, or in the late-stage functionalization of the molecule if a suitable handle is present.

Copper-Catalyzed Borylative Cyclization Strategies

Copper-catalyzed borylative cyclization has emerged as a potent strategy for the construction of carbo- and heterocyclic rings, offering a pathway to functionalized cyclic molecules. While direct copper-catalyzed borylative cyclization for the synthesis of this compound has not been extensively detailed in the literature, the principles of this methodology can be applied to the synthesis of analogous cyclobutane structures. This approach typically involves the reaction of an unsaturated substrate with a diboron (B99234) reagent in the presence of a copper catalyst, leading to a simultaneous borylation and cyclization event.

Pioneering work in the synthesis of cyclobutylboronates through this method has demonstrated its utility. For instance, the copper(I)-catalyzed borylative cyclization of homoallylic sulfonates provides a diastereoselective route to cyclobutylboronates. mdpi.com This transformation proceeds via a stereospecific and diastereocontrolled mechanism with various (E)- and (Z)-homoallylic sulfonates. mdpi.com The reaction is believed to involve the formation of an active LCu-Bpin species, which then participates in the cyclization cascade.

The general mechanism likely involves the formation of an alkylcopper intermediate through the borylcupration of an alkene. This intermediate then undergoes an intramolecular nucleophilic attack to displace a leaving group, thereby forming the cyclobutane ring. The resulting organoborane product is a versatile synthetic handle that can be further functionalized.

The substrate scope for these reactions is often broad, accommodating a range of substituents on the alkene and the tether. The choice of ligand for the copper catalyst is crucial for achieving high yields and stereoselectivity. Chiral bisphosphine ligands have been successfully employed to induce enantioselectivity in similar borylative cyclizations. mdpi.com

Below is a table summarizing representative examples of copper-catalyzed borylative cyclization for the formation of cyclobutane rings and related structures, showcasing the versatility of this methodology.

| Entry | Substrate | Catalyst/Ligand | Product | Yield (%) | d.r. | Ref |

| 1 | (E)-4-phenyl-3-buten-1-yl methanesulfonate | CuCl/rac-BINAP | (1R,2R)-1-(phenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane | 85 | >99:1 | mdpi.com |

| 2 | (Z)-4-phenyl-3-buten-1-yl methanesulfonate | CuCl/rac-BINAP | (1R,2S)-1-(phenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane | 82 | >99:1 | mdpi.com |

| 3 | (E)-4-(trimethylsilyl)-3-buten-1-yl methanesulfonate | CuCl/rac-BINAP | (1R,2R)-1-(trimethylsilyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane | 93 | >99:1 | mdpi.com |

While the direct application to this compound is yet to be reported, a hypothetical synthetic route could be envisioned starting from a suitably substituted homoallylic precursor. The key would be the strategic placement of a leaving group and the alkene moiety to facilitate the desired cyclization. The resulting borylated cyclobutane could then be further elaborated to introduce the oxo and carbonitrile functionalities.

Chemical Reactivity and Transformations of 1 4 Bromophenyl 3 Oxocyclobutane 1 Carbonitrile

Reactivity of the Nitrile Group

The nitrile group (C≡N) in 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile is a versatile functional group. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. Resonance places a partial positive charge on the carbon, facilitating nucleophilic addition reactions across the carbon-nitrogen triple bond. libretexts.org

Nucleophilic Addition Reactions

Strong nucleophiles can add directly to the nitrile carbon, while weaker nucleophiles often require acid catalysis to activate the nitrile group by protonating the nitrogen atom.

Blaise Reaction: This reaction involves the addition of an organozinc intermediate, typically formed from an α-haloester and zinc metal, to a nitrile. wikipedia.orgorganic-chemistry.org For this compound, reaction with an α-bromoester like ethyl bromoacetate (B1195939) in the presence of activated zinc would be expected to form a β-enamino ester intermediate. Subsequent acidic workup would hydrolyze this intermediate to yield a β-ketoester. wikipedia.orgorganic-chemistry.org This transformation provides a route to elongate the carbon chain and introduce a new keto-ester functionality.

Pinner Reaction: In the Pinner reaction, the nitrile group reacts with an alcohol under anhydrous acidic conditions (typically using HCl gas). wikipedia.orgorganic-chemistry.org This reaction would convert this compound into an imino ester hydrochloride salt, known as a Pinner salt. wikipedia.orgnih.gov These salts are stable intermediates that can be isolated or further reacted. For example, hydrolysis of the Pinner salt with water yields an ester, while reaction with ammonia (B1221849) or an amine can produce an amidine. wikipedia.orgresearchgate.net

Grignard Reagents: Grignard reagents (R-MgX) readily attack the electrophilic carbon of the nitrile group. libretexts.org The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound would form an intermediate imine salt. masterorganicchemistry.comleah4sci.com This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgmasterorganicchemistry.com This reaction is a valuable method for forming new carbon-carbon bonds and converting the nitrile into a ketone.

| Reaction | Reagents | Intermediate | Final Product |

| Blaise Reaction | 1. α-bromoester, Zn2. H₃O⁺ | β-enamino ester | β-ketoester |

| Pinner Reaction | ROH, HCl (anhydrous) | Imino ester salt (Pinner salt) | Ester, Amidine, or Orthoester |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Imine salt | Ketone |

Hydrolytic Conversions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. chemistrysteps.comlibretexts.org This process involves the nucleophilic addition of water to the nitrile carbon, typically forming an amide intermediate which is then further hydrolyzed. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid solution, such as dilute hydrochloric or sulfuric acid, would result in the formation of 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylic acid. libretexts.orgmasterorganicchemistry.com The nitrogen atom is converted to an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the compound with an aqueous solution of a base, like sodium hydroxide, will also hydrolyze the nitrile. chemistrysteps.com This process initially forms a carboxylate salt. To obtain the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate. libretexts.org

| Condition | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

Reductive Transformations to Amine Functionalities

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. This transformation is a common method for synthesizing amines from nitriles. chemguide.co.uk

Reduction with Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. libretexts.orgreddit.com Treating this compound with LiAlH₄ in a suitable solvent like diethyl ether, followed by an aqueous workup, would yield [1-(4-bromophenyl)-3-oxocyclobutyl]methanamine. It is important to note that LiAlH₄ would also reduce the ketone moiety to a secondary alcohol.

Catalytic Hydrogenation: Another method involves catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method also reduces the nitrile to a primary amine.

| Method | Reagents | Product | Note |

| Metal Hydride Reduction | 1. LiAlH₄2. H₂O | [1-(4-bromophenyl)-3-hydroxycyclobutyl]methanamine | Ketone is also reduced |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | [1-(4-bromophenyl)-3-oxocyclobutyl]methanamine | Selective reduction may be possible under controlled conditions |

Cycloaddition Reactions Involving the Nitrile

Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions to form heterocyclic systems.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The nitrile group can react with 1,3-dipoles. For instance, in the Huisgen 1,3-dipolar cycloaddition, a nitrile can react with an azide (B81097) to form a tetrazole ring. beilstein-journals.org More commonly, nitrile oxides (generated in situ) react with alkenes or alkynes. beilstein-journals.orgnih.gov While the nitrile in this compound could potentially act as the dipolarophile, it is generally less reactive than C=C or C≡C bonds in this role.

[4+2] Cycloaddition: While less common than for alkenes, nitriles can act as dienophiles in Diels-Alder type reactions with highly reactive dienes, leading to the formation of six-membered heterocyclic rings. researchgate.net Lewis acid catalysis is often required to activate the nitrile group for this type of transformation. researchgate.net

Transformations Involving the Ketone Moiety

The ketone group (C=O) in this compound features an electrophilic carbonyl carbon and undergoes characteristic nucleophilic addition reactions. masterorganicchemistry.com

Alpha-Functionalization via Enolate Chemistry

The presence of a ketone on the cyclobutane (B1203170) ring allows for reactions to occur at the adjacent alpha-carbon positions through the formation of an enolate. The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, leading to the introduction of new functional groups at the alpha-position.

While specific literature on the alpha-functionalization of this compound is not extensively detailed in publicly available sources, the general principles of enolate chemistry are well-established. The choice of base, solvent, and temperature is crucial in controlling the regioselectivity and stereoselectivity of the functionalization.

Table 1: Potential Alpha-Functionalization Reactions via Enolate Chemistry

| Electrophile | Product Type | Potential Reagents |

| Alkyl Halide | Alpha-Alkylated Ketone | NaH, LDA, CH₃I |

| Aldehyde | Alpha-Aldol Product | NaOH, Benzaldehyde |

| Acyl Chloride | Alpha-Acylated Ketone | NaH, Acetyl chloride |

Derivatization to Oximes and Related Nitrogenous Species

The carbonyl group of the cyclobutanone (B123998) ring is susceptible to nucleophilic attack by nitrogen-based nucleophiles. A common derivatization involves the reaction with hydroxylamine (B1172632) or its salts to form an oxime. arpgweb.comijprajournal.com This transformation is typically acid-catalyzed and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to yield the oxime. arpgweb.comijprajournal.com

The formation of oximes is a well-established method for the protection and characterization of carbonyl compounds. nih.gov Oximes themselves are versatile intermediates that can be further transformed into other functional groups, such as amides via the Beckmann rearrangement or amines upon reduction. nih.gov

Reaction Scheme:

The reaction is typically carried out by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). arpgweb.comorgsyn.org

Halogenation of the Ketone (e.g., to difluorocyclobutane)

The ketone functional group can be converted to a geminal dihalide. For instance, the transformation to a difluorocyclobutane derivative can be achieved using various fluorinating agents. While specific protocols for this compound are not detailed, analogous transformations on similar cyclobutanone systems suggest the feasibility of this reaction. The synthesis of related compounds like 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carboxylic acid indicates that such fluorinations are achievable. uni.lu

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents react with the ketone to form a gem-difluoro group at the carbonyl carbon.

Table 2: Potential Halogenation Reactions of the Ketone

| Reagent | Product |

| Diethylaminosulfur trifluoride (DAST) | 1-(4-bromophenyl)-3,3-difluorocyclobutane-1-carbonitrile |

| Phosphorus pentachloride (PCl₅) | 1-(4-bromophenyl)-3,3-dichlorocyclobutane-1-carbonitrile |

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi Cross-Coupling)

The bromine atom on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are powerful tools for the construction of biaryl systems and the introduction of a wide range of substituents onto the aromatic ring. mdpi.comcem.com

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgfishersci.fr This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govfishersci.fr The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Negishi cross-coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium or nickel complexes and is valued for its high reactivity and the ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. wikipedia.orgchem-station.comresearchgate.net The organozinc reagents are typically prepared in situ from the corresponding organohalide. organic-chemistry.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(biphenyl-4-yl)-3-oxocyclobutane-1-carbonitrile |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 1-(biphenyl-4-yl)-3-oxocyclobutane-1-carbonitrile |

Radical Functionalization

While less common than palladium-catalyzed methods for aryl bromides, radical functionalization offers alternative pathways for derivatization. These reactions can be initiated by radical initiators or through photoredox catalysis. The aryl bromide can undergo homolytic cleavage of the C-Br bond to form an aryl radical. This highly reactive intermediate can then participate in various reactions, such as addition to alkenes or alkynes, or trapping by radical scavengers. The specifics of such reactions for this compound are not well-documented, but the principles of radical chemistry suggest this as a potential avenue for functionalization.

Ring-Opening and Skeletal Rearrangement Reactions

The strained four-membered cyclobutane ring is susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. researchgate.netresearchgate.net These reactions can lead to the formation of linear or larger ring systems, often with high stereocontrol. The presence of the ketone and nitrile groups can influence the regioselectivity of the ring opening. For instance, nucleophilic attack at the carbonyl carbon can be followed by a ring-opening process. beilstein-journals.orgbeilstein-journals.org Similarly, reactions involving the nitrile group could potentially induce skeletal rearrangements.

Specific examples of ring-opening or skeletal rearrangement reactions for this compound are not readily found in the literature. However, the inherent strain of the cyclobutane ring makes it a candidate for such transformations, which could be exploited for the synthesis of more complex molecular architectures. researchgate.netsemanticscholar.org

C-C Bond Cleavage Processes (e.g., Palladium-catalyzed C-C bond cleavage)

There is no specific information available in the surveyed literature regarding palladium-catalyzed or other C-C bond cleavage processes involving this compound. While palladium catalysis is a well-established method for the activation and cleavage of C-C bonds in strained ring systems, studies detailing its application to this specific substrate have not been identified.

Radical-Mediated Ring Opening Cascades

Similarly, a review of scientific databases did not yield any studies on radical-mediated ring opening cascades of this compound. Such reactions are a known pathway for the transformation of cyclobutane derivatives, often leading to the formation of linear or more complex cyclic structures. However, the specific behavior of this compound under radical-generating conditions has not been reported.

Rearrangements and Isomerization Processes

No documented research was found describing the rearrangements or isomerization processes of this compound. These transformations, which can be prompted by thermal, photochemical, or catalytic conditions, would likely lead to the formation of various structural isomers. The absence of such studies means that the stability and potential isomerization pathways for this compound remain unexplored in the public domain.

Mechanistic Insights and Kinetic Studies of Reactions Involving 1 4 Bromophenyl 3 Oxocyclobutane 1 Carbonitrile

Elucidation of Reaction Pathways and Intermediates

The reactivity of 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile is centered around the electrophilic carbon of the C3-ketone and the unique electronic nature of the α-aryl-α-cyano quaternary center. Reactions can proceed through various pathways involving distinct intermediates, depending on the reagents and conditions employed.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the structure of transition states and their associated activation energies. nih.gov For reactions involving this compound, two primary sites of reactivity are the carbonyl group and the nitrile group.

Nucleophilic Addition to the Carbonyl Group: The reduction of the C3-ketone, for example, by a hydride reagent like sodium borohydride, proceeds through a nucleophilic attack on the carbonyl carbon. Computational studies on similar cyclic ketones have detailed the transition states for such additions. academie-sciences.fr The geometry of the attack (axial vs. equatorial) on the puckered cyclobutane (B1203170) ring determines the stereochemical outcome. The activation energies for these pathways are influenced by factors like torsional strain and steric hindrance imposed by the substituents on the ring. Calculations for nucleophilic additions to substituted cyclohexanones have shown that energy differences of less than 1 kcal/mol between competing transition states can correctly predict the observed diastereoselectivity. academie-sciences.fr

Cycloaddition Reactions of the Nitrile Group: The nitrile functionality can participate in cycloaddition reactions. For instance, in [3+2] cycloadditions with nitrile oxides, DFT studies have shown that the reactions proceed via a one-step, asynchronous mechanism. nih.gov These studies help in understanding the electronic demands of the reaction and predicting regioselectivity. The activation energies in these cycloadditions are sensitive to the electronic nature of the substituents on both the nitrile and the reacting partner.

The table below summarizes computational approaches used to study reaction mechanisms relevant to the functional groups in this compound.

| Reaction Type | Computational Method | Key Findings | Reference |

| Nucleophilic Addition | DFT (B3LYP) | Calculation of transition state energies for axial vs. equatorial attack on cyclic ketones. | academie-sciences.fr |

| [3+2] Cycloaddition | DFT (B3LYP/6-31G(d)) | Elucidation of one-step, asynchronous mechanisms for nitrile oxides. | nih.gov |

| General Reactivity | Conceptual DFT | Use of reactivity indices (electrophilicity, nucleophilicity) to predict reaction polarity and selectivity. | researchgate.net |

Beyond ionic pathways, reactions involving this compound can proceed through reactive intermediates such as radicals. rsc.org The generation and characterization of these species are often achieved through photochemical methods or by using specific radical initiators. chimia.ch

Ketyl Radicals: The C3-carbonyl group can undergo a single-electron transfer (SET) from a suitable reductant (e.g., SmI₂) or via electrophotocatalysis to form a ketyl radical intermediate. nih.gov These ketyl radicals represent an umpolung of the typical carbonyl reactivity, enabling C-C bond formations. The generation of such unstabilized ketyl radicals from aliphatic ketones is thermodynamically demanding but synthetically valuable. nih.gov

Radicals from β-Ketonitriles: The β-ketonitrile motif can serve as a precursor to carbon-centered radicals under oxidative conditions. For example, the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) can generate a radical at the α-carbon (C1), which can then participate in addition reactions to unsaturated systems. rsc.org The stability of this radical is influenced by the adjacent aryl and nitrile groups. The study of such transient species can be performed by trapping them or through spectroscopic methods under matrix isolation conditions at low temperatures. core.ac.uk

Stereochemical Control and Selectivity in Cyclobutane Transformations

The rigid, puckered nature of the cyclobutane ring allows for a high degree of stereochemical control in its transformations. acs.org The pre-existing stereocenter at the C1 position significantly influences the stereochemical outcome of reactions at other positions on the ring.

Reactions that create a new stereocenter on the cyclobutane ring can exhibit high diastereoselectivity. A prime example is the reduction of the C3-ketone to a secondary alcohol. The incoming nucleophile (e.g., hydride) will preferentially attack from the less sterically hindered face of the carbonyl. The bulky 1-(4-bromophenyl)-1-carbonitrile substituent at C1 directs the attack to the opposite face of the ring, leading to the formation of one diastereomer in excess.

In a study on a structurally similar system, the reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄ was found to be highly cis-selective, affording a 10:1 diastereomeric ratio. acs.org This selectivity is rationalized by the steric hindrance of the existing substituent guiding the approach of the reducing agent. Similarly, C-H functionalization reactions on substituted cyclobutanes have demonstrated high diastereoselectivity, yielding products as a single diastereomer. acs.org

| Reaction | Reagent/Catalyst | Typical Outcome | Influencing Factors | Reference |

| Ketone Reduction | NaBH₄ | High cis-selectivity | Steric hindrance from C1 substituent. | acs.org |

| C-H Arylation | Palladium(II) | Formation of a single diastereomer | Directing group and substrate conformation. | acs.org |

| Isomerization/Hydroacylation | Rhodium Catalyst | High regio- and diastereoselectivity | Strain of alkylidenecyclobutane precursor. | researchgate.net |

The synthesis of enantioenriched cyclobutane derivatives can be achieved through enantioselective catalytic reactions. researchgate.net For a prochiral substrate or a racemic mixture, chiral catalysts can enable the formation of a single enantiomer of the product.

Enantioselective Ketone Reduction: The C3-ketone of this compound can be reduced enantioselectively using well-established catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a powerful method for producing chiral secondary alcohols from ketones with high enantiomeric excess. researchgate.net

Enantioselective C-H Functionalization: Modern synthetic methods allow for the direct, enantioselective functionalization of C-H bonds. For cyclobutane systems, chiral catalysts, often based on iridium or rhodium, can direct silylation or arylation to a specific C-H bond with high enantioselectivity, installing new stereocenters. rsc.orgnih.gov This approach provides a modular strategy for constructing complex, enantioenriched cyclobutanes. researchgate.net The development of bifunctional catalysts, such as thiourea-based organocatalysts, has also enabled complex cascade reactions that can build highly functionalized and stereochemically rich polycyclic systems from simpler precursors. nih.gov

Influence of Catalyst Design on Reaction Mechanism

The choice of catalyst is paramount as it can fundamentally alter the reaction pathway, influencing regioselectivity, diastereoselectivity, and enantioselectivity. The ligand environment around a metal center or the architecture of an organocatalyst dictates how the substrate binds and reacts.

In the context of arylcyclobutanes, rhodium(II)-based catalysts have demonstrated remarkable control over site-selectivity in C-H functionalization reactions. By tuning the steric and electronic properties of the carboxylate ligands on the dirhodium catalyst, it is possible to direct a carbene insertion reaction to either the benzylic C1-H bond or the remote C3-H bonds. nih.gov For example, a sterically demanding catalyst may favor reaction at the less hindered C3 position, while a different catalyst might prefer the electronically activated C1 position. This illustrates how catalyst design can override the inherent reactivity preferences of the substrate.

In-Depth Analysis of Reactions Involving this compound Reveals Research Gap

Despite a thorough search of scientific literature and patent databases, specific mechanistic insights and kinetic studies detailing the effects of ligands, co-catalysts, and additives on reactions involving this compound remain unpublished. This review highlights a notable gap in the current body of chemical research.

While the fields of transition metal catalysis and synthetic organic chemistry have seen extensive investigation into the mechanistic pathways of numerous reactions, it appears that the specific compound, this compound, has not been the subject of detailed public-domain studies concerning its reaction kinetics or the nuanced effects of various catalytic components.

The initial intent of this article was to provide a comprehensive overview of the mechanistic insights and kinetic studies pertinent to this compound, with a specific focus on two key areas: the effects of ligands in transition metal-catalyzed reactions and the role of co-catalysts and additives. The outlined sections were to be supported by detailed research findings and illustrative data tables. However, the absence of specific studies on this molecule prevents a detailed discussion on these topics.

General principles of transition metal catalysis suggest that ligands play a crucial role in determining the efficacy and selectivity of a reaction. The steric and electronic properties of ligands can influence the coordination environment of the metal center, thereby affecting substrate activation, product formation, and catalyst stability. Similarly, co-catalysts and additives are often essential for facilitating key steps in a catalytic cycle, such as transmetalation or reductive elimination, and can significantly impact reaction rates and yields.

Without specific experimental data for this compound, any discussion of these effects would be purely speculative and fall outside the requested scope of providing scientifically accurate, data-driven content. The lack of available information underscores an opportunity for future research to explore the reactivity of this compound and contribute to a deeper understanding of structure-reactivity relationships in cyclobutane-containing molecules. Such studies would be valuable for the broader chemical community, potentially enabling the development of novel synthetic methodologies.

Computational and Theoretical Analysis of 1 4 Bromophenyl 3 Oxocyclobutane 1 Carbonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods are crucial for understanding the intrinsic properties of complex organic structures like 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule such as this compound, DFT would be employed to determine its most stable three-dimensional structure.

A primary focus of such a study would be the conformation of the cyclobutane (B1203170) ring. Cyclobutane rings are not planar and typically adopt a puckered conformation to relieve ring strain. researchgate.net DFT calculations can predict the precise puckering angle and the energy barrier between different puckered conformations. Furthermore, these calculations would determine key geometrical parameters.

Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative of the data that would be generated from a DFT analysis and is not based on published experimental results.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(ring) | C(ring) | ~1.55 Å | |

| Bond Length | C(ring) | C=O | ~1.21 Å | |

| Bond Length | C(aromatic) | Br | ~1.91 Å | |

| Bond Length | C(ring) | C≡N | ~1.16 Å | |

| Bond Angle | C-C-C (ring) | ~88-90° | ||

| Dihedral Angle | C-C-C-C (ring) | ~15-25° (puckering) |

These calculations would also elucidate the orientation of the bulky 4-bromophenyl and nitrile substituents, determining whether they preferentially occupy axial or equatorial positions in the puckered ring and the energetic cost of their interconversion.

DFT is also used to calculate various electronic properties that serve as reactivity descriptors. These descriptors help predict how a molecule will behave in a chemical reaction. For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy : Indicates the ability of a molecule to donate electrons (nucleophilicity). Regions of high HOMO density on the molecule, such as the aromatic ring or the oxygen of the carbonyl group, would be predicted as likely sites for electrophilic attack.

LUMO Energy : Indicates the ability of a molecule to accept electrons (electrophilicity). The carbonyl carbon is a probable site of high LUMO density, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Other descriptors like molecular electrostatic potential (MEP), which maps charge distribution, would visually identify electron-rich (red) and electron-poor (blue) regions, further predicting sites for intermolecular interactions.

Computational modeling is invaluable for exploring potential reaction pathways and understanding their mechanisms. For cyclobutanone (B123998) derivatives, reactions often involve the strained four-membered ring. researchgate.netacs.org DFT calculations can model the energy landscapes of potential transformations, such as:

Ring-Opening Reactions : The inherent strain in the cyclobutane ring makes it susceptible to ring-opening. nih.gov Theoretical models can calculate the activation energy required for this process under various conditions (e.g., thermal or photochemical).

Nucleophilic Addition to the Carbonyl : The ketone group is a primary site for reactions. DFT can be used to model the addition of nucleophiles, calculating the transition state energies and determining the stereochemical outcome of such reactions. researchgate.netnih.gov

Reactions involving the α-carbon : The presence of the nitrile group can influence the acidity of the protons on the carbon atom to which it is attached. Computational models can predict the pKa and model subsequent reactions like enolate formation.

By mapping the energy of reactants, transition states, intermediates, and products, a comprehensive reaction profile can be constructed, providing deep mechanistic insight that guides experimental work. acs.org

Advanced Computational Methodologies

Beyond static quantum chemical calculations, advanced computational techniques can simulate the dynamic behavior of molecules and screen for optimal synthetic routes.

While DFT can find energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. An MD simulation of this compound would involve simulating the motion of its atoms over a period of nanoseconds or longer.

This technique is particularly useful for:

Conformational Sampling : MD can explore the different conformations the molecule can adopt, including the puckering of the cyclobutane ring and the rotation of the bromophenyl group.

Solvent Effects : By including solvent molecules in the simulation, MD can provide insight into how the solvent influences the molecule's preferred shape and dynamics.

Flexibility Analysis : It can identify which parts of the molecule are rigid and which are flexible, which is crucial for understanding how it might interact with other molecules, such as biological receptors.

In silico (computer-based) methods can be used to design and optimize synthetic routes. For a target molecule like this compound, this could involve:

Retrosynthetic Analysis : Software programs can propose potential disconnections in the target molecule to suggest simpler starting materials. Common synthetic routes to cyclobutanones often involve [2+2] cycloadditions or ring expansions. mdpi.com

Reaction Prediction : Computational tools can predict the likely outcome of reacting potential starting materials under various conditions, helping to identify the most promising synthetic pathways before attempting them in the lab.

Catalyst Screening : If a key step in the synthesis is catalytic, computational methods can be used to screen a library of potential catalysts to identify the one most likely to provide high yield and selectivity, saving significant experimental time and resources.

These advanced methodologies represent the cutting edge of chemical research, enabling a more rational and efficient approach to chemical synthesis and analysis.

Complementary Characterization Studies

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature containing specific computational and theoretical analyses for the compound this compound.

Consequently, the following sections cannot be populated with the scientifically accurate and detailed research findings as required.

Theoretical Predictions of Spectroscopic Parameters

No data available in the searched scientific literature.

Correlation of Computational Data with Experimental Observations

No data available in the searched scientific literature.

Synthetic Utility and Broader Impact in Advanced Organic Synthesis

1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile as a Key Synthetic Intermediate

The unique 1,3-disubstitution pattern on the strained cyclobutane (B1203170) ring makes this compound an ideal starting point for a variety of complex target molecules. The inherent ring strain of the cyclobutane core, estimated at 26.3 kcal/mol, can be harnessed as a driving force for selective transformations, including ring expansions and rearrangements, enabling access to scaffolds that are otherwise difficult to synthesize.

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly sought-after motifs in drug discovery due to their inherent three-dimensionality and structural novelty. This compound is a well-suited precursor for spirocyclic systems. General strategies for constructing spirocyclobutanes often involve intramolecular nucleophilic substitution or addition to a carbonyl group. The ketone functionality of the title compound provides a key electrophilic site for such cyclizations.

For instance, elaboration of the 4-bromophenyl group to introduce a nucleophilic side chain could be followed by an intramolecular addition to the C3-ketone, directly forming a spirocyclic system. Alternatively, the ketone can be transformed into other functional groups to facilitate different cyclization strategies, as outlined in the table below.

| Reaction at C3-Ketone | Intermediate Formed | Subsequent Reaction Type | Resulting Spirocyclic Scaffold |

|---|---|---|---|

| Wittig Olefination | Exocyclic Methylene Cyclobutane | [2+2] or other Cycloadditions | Dispiro systems or complex spirocycles |

| Grignard Addition | Tertiary Cyclobutanol (B46151) | Acid-catalyzed Cyclization | Oxaspirocycles |

| Knoevenagel Condensation | α,β-Unsaturated System | Michael Addition / Cyclization | Highly functionalized spirocycles |

These approaches highlight how the cyclobutanone (B123998) moiety serves as a versatile anchor point for building intricate three-dimensional spirocyclic frameworks.

Bridged bicyclic scaffolds, such as the 2-azabicyclo[3.1.1]heptane core, are valuable bioisosteres for substituted benzene (B151609) rings in medicinal chemistry, offering improved physicochemical properties. The 1,3-disubstitution pattern of this compound makes it an exemplary starting material for these structures. A key synthetic strategy involves the reductive amination of the C3-ketone, followed by an intramolecular cyclization.

The reaction of the ketone with a primary amine (or ammonia) forms an intermediate imine or enamine, which is then reduced in situ to a 3-aminocyclobutane-1-carbonitrile (B8794473) derivative. This transformation sets the stage for the formation of the second ring. Depending on the subsequent reaction conditions and modifications to the nitrile group, a cyclization can be induced to form the bridged bicyclic system. For example, hydrolysis of the nitrile to a carboxylic acid followed by amide bond formation with the C3-amino group would yield a bicyclic lactam.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reductive Amination | NH4OAc, NaBH3CN | 1-(4-bromophenyl)-3-aminocyclobutane-1-carbonitrile |

| 2 | Nitrile Hydrolysis | HCl (aq), Heat | 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylic acid |

| 3 | Intramolecular Amide Coupling | EDC, HOBt | 1-(4-bromophenyl)-2-aza-bicyclo[3.1.1]heptan-3-one |

This sequence demonstrates a logical and efficient pathway from the cyclobutane precursor to a valuable and complex bridged bicyclic architecture.

The inherent ring strain of the cyclobutane nucleus can be strategically exploited in ring-expansion reactions to access larger, more complex polycyclic systems. These transformations are often driven by the formation of a carbocation adjacent to the ring, which triggers a rearrangement to a more stable, larger ring system. This compound is an excellent substrate for such methodologies.

A well-established method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement or related homologations using reagents like trimethylsilyldiazomethane (B103560). Treatment of the title compound with trimethylsilyldiazomethane in the presence of a Lewis acid catalyst, such as scandium(III) triflate, would be expected to yield a 3-(4-bromophenyl)-3-cyano-cyclopentanone. This five-membered ring intermediate, now containing the key functional groups from the starting material, can serve as a scaffold for the assembly of further rings, leading to complex polycyclic natural product cores or pharmaceutical agents. The relief of ring strain from the four-membered to the five-membered ring provides a strong thermodynamic driving force for this transformation.

Contributions to Methodological Advancements in Organic Chemistry

Beyond its role as a building block, this compound and related structures are pivotal in the development of new synthetic methods, particularly those involving C-C bond formation and the selective manipulation of strained ring systems.

The creation of carbon-carbon bonds is the cornerstone of organic synthesis. The title compound offers multiple avenues for C-C bond formation. The ketone at the C3 position is a classic electrophilic handle for a wide range of reactions that form C-C bonds, including the aldol, Wittig, and Grignard reactions.

More uniquely, the nitrile group, while often considered for its conversion to amines or carboxylic acids, is itself a versatile functional group for C-C bond formation. The Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles, is a powerful method for creating β-enaminonitriles. The intramolecular version, the Thorpe-Ziegler reaction, is particularly effective for forming cyclic ketones from dinitrile precursors. While the title compound is a mononitrile, it can participate in intermolecular Thorpe-type condensations. Furthermore, its synthesis highlights the utility of cyclobutane scaffolds bearing nitrile groups, which can be precursors in Thorpe-Ziegler cyclizations to generate fused ring systems, a reaction that is conceptually related to the more common Dieckmann condensation.

A significant challenge in the chemistry of small rings is achieving selective functionalization of appended groups without triggering undesired ring-opening pathways. The stability of the cyclobutane ring is significantly lower than that of its cyclopentane (B165970) or cyclohexane (B81311) counterparts, making it more susceptible to cleavage. The title compound serves as an excellent platform for developing and showcasing chemoselective transformations.

The three key functional groups—ketone, nitrile, and aryl bromide—exhibit distinct reactivities that can be addressed selectively.

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, leaving the nitrile and aryl bromide intact.

Aryl Bromide Coupling: The aryl bromide is a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. Careful selection of the catalyst, base, and reaction conditions is crucial to ensure that the cyclobutanone moiety remains unaffected.

Nitrile Transformation: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine, typically under harsher conditions than those required for ketone reduction.

The ability to perform these transformations selectively demonstrates the robustness of the cyclobutane core under specific conditions and contributes to a broader understanding of how to manipulate functional groups on strained carbocyclic frameworks. An electrochemical, acid-free protocol for the hydrogenation of strained rings initiated by selective carbonyl reduction highlights a modern approach to harnessing this reactivity.

Innovations in C-H Activation and Borylation Reactions

The presence of both a cyclobutane ring and a bromophenyl moiety in this compound offers two distinct platforms for advanced functionalization through C-H activation and borylation reactions. While direct C-H activation on the cyclobutane ring of this specific molecule is not extensively documented, the principles of such transformations on similar scaffolds provide a clear indication of its potential.

Rhodium(II) catalysts, for instance, have been shown to be effective for the C-H functionalization of cyclobutanes. These reactions often proceed with high regio- and stereoselectivity, enabling the introduction of new functional groups at positions that are otherwise difficult to access. The C-H bonds within the cyclobutane ring, despite having greater s-character and being stronger than those in unstrained systems, can be targeted to create more complex molecular architectures.

The 4-bromophenyl group, on the other hand, is a well-established handle for transition metal-catalyzed cross-coupling reactions, including borylation. The Miyaura borylation, a palladium-catalyzed reaction, is a powerful method for the conversion of aryl halides to aryl boronic esters. These boronated derivatives are exceptionally versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of biaryl structures. A facile and efficient palladium-catalyzed borylation of aryl halides at room temperature has been developed, demonstrating broad substrate scope and good functional group compatibility. researchgate.net

The application of these innovative reactions to this compound would allow for the sequential or orthogonal functionalization of the molecule. For instance, the bromophenyl group could first be converted to a boronic ester, which could then participate in a Suzuki coupling to introduce a new aryl or heteroaryl substituent. Subsequently, a rhodium-catalyzed C-H activation could be employed to functionalize the cyclobutane ring, leading to a highly decorated and three-dimensional structure.

Table 1: Potential Catalytic Systems for the Functionalization of this compound

| Reaction Type | Catalyst System (Example) | Potential Outcome on Target Molecule |

| C-H Activation | Rh₂(esp)₂ | Direct functionalization of the cyclobutane ring. |

| Borylation | Pd(OAc)₂ with a suitable phosphine (B1218219) ligand | Conversion of the 4-bromophenyl group to a boronic ester. |

| Suzuki Coupling | Pd(PPh₃)₄ | Coupling of the borylated derivative with an aryl halide. |

Applications in Fragment-Based Approaches to Molecular Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can be subsequently optimized and linked together to generate more potent and selective drug candidates. The structural features of this compound make it an excellent candidate for inclusion in fragment libraries, particularly those focused on three-dimensional (3D) chemical space.

There is a growing recognition in the field of drug discovery of the need to move beyond flat, aromatic-rich molecules and explore more three-dimensional chemical space. sp³-rich fragments, such as those containing a cyclobutane ring, are in high demand as they can provide better shape complementarity to protein binding sites and often exhibit improved physicochemical properties. The cyclobutane moiety in this compound imparts a rigid, puckered conformation, which can be advantageous for achieving selective binding interactions.

Libraries of 3D cyclobutane fragments have been designed and synthesized to enrich screening collections with novel, non-flat scaffolds. nih.govwikipedia.org These libraries often feature diverse functional groups and stereochemistries to maximize the exploration of shape space. The incorporation of this compound and its derivatives into such libraries would provide fragments with a unique combination of a 3D core and a versatile aromatic handle for subsequent elaboration. The bromine atom is particularly noteworthy, as brominated fragments have been successfully used in crystallographic fragment screening, where the bromine's anomalous scattering aids in the confident identification of the fragment's binding pose. nih.gov

Table 2: Physicochemical Properties of this compound and the "Rule of Three" for Fragments

| Property | This compound (Calculated) | "Rule of Three" Guideline |

| Molecular Weight | ~250 g/mol | < 300 Da |

| cLogP | ~2.5 | ≤ 3 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (ketone, nitrile) | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

As shown in the table, the calculated properties of the title compound align well with the "Rule of Three," a set of guidelines used to define fragment-like chemical space.

The true synthetic utility of this compound lies in its potential as a starting point for the generation of a vast and diverse array of more complex molecules. Each of its functional groups can be selectively transformed, allowing for a systematic exploration of the surrounding chemical space.

The 3-oxo group of the cyclobutanone can undergo a wide range of classical carbonyl chemistry. For example, it can be reduced to the corresponding alcohol, which can then be further functionalized. It can also serve as a site for nucleophilic addition, olefination, or enolate chemistry, allowing for the introduction of a variety of substituents at the 3-position of the cyclobutane ring. Furthermore, the cyclobutanone can undergo ring-opening reactions, providing access to linear aliphatic chains with diverse functionalities. nih.gov

The nitrile group at the quaternary center is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations introduce new functional groups that can be used for further derivatization, for example, through amide coupling or reductive amination. The cyanohydrin-like nature of the α-aryl-α-cyano motif also opens up possibilities for unique chemical transformations. researchgate.net

The 4-bromophenyl group is arguably the most versatile functionality for diversification. As previously mentioned, it is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide range of substituents at the para-position of the phenyl ring, including other aryl and heteroaryl groups, alkyl chains, alkynes, and amines.

The combination of these reactive sites within a single, compact molecule provides a powerful platform for generating structural diversity. A medicinal chemist, for example, could start with this single fragment and rapidly create a library of analogues by systematically modifying each of the three key functional areas. This parallel synthesis approach is highly valuable in the early stages of drug discovery for establishing structure-activity relationships.

Table 3: Key Synthetic Transformations for the Diversification of this compound

| Functional Group | Reaction Type | Potential New Functionality |

| 3-Oxocyclobutane | Reduction (e.g., with NaBH₄) | 3-Hydroxycyclobutane |

| Wittig Reaction | 3-Alkylidenecyclobutane | |

| Baeyer-Villiger Oxidation | γ-Lactone | |

| 1-Carbonitrile | Hydrolysis (acidic or basic) | 1-Carboxylic Acid or 1-Carboxamide |

| Reduction (e.g., with LiAlH₄) | 1-(Aminomethyl)cyclobutane | |

| 4-Bromophenyl | Suzuki Coupling | 4-Arylphenyl or 4-Heteroarylphenyl |

| Sonogashira Coupling | 4-Alkynylphenyl | |

| Buchwald-Hartwig Amination | 4-(Amino)phenyl |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-bromophenyl)-3-oxocyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of 4-bromophenyl precursors with cyclobutane-forming reagents. A common approach involves Knoevenagel condensation between 4-bromobenzaldehyde derivatives and cyclobutane-1-carbonitrile intermediates under basic conditions (e.g., NaH or DBU). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromophenyl group post-cyclization . Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd). Side reactions, such as over-oxidation of the ketone moiety, are minimized by inert atmosphere conditions .

Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.4–7.8 ppm) and cyclobutane protons (δ 2.8–3.5 ppm). C NMR confirms the carbonyl (δ 205–210 ppm) and nitrile (δ 115–120 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (CHBrNO: ~287.0 m/z) and fragmentation patterns to validate the cyclobutane ring .

- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclobutane ring (e.g., SHELX software for structure refinement) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Substituents alter electron density, affecting regioselectivity in [3+2] cycloadditions. For example:

| Substituent | Reactivity Trend | Observed Outcome |

|---|---|---|

| -Br (para) | Electron-withdrawing | Favors nucleophilic attack at C3 of cyclobutane |

| -Cl (meta) | Increased ring strain | Accelerates cycloreversion in Diels-Alder reactions |

| -NO | Strong EWG | Enhances dienophile activity but reduces stability |

- Experimental design should include DFT calculations (e.g., Gaussian) to predict transition states and substituent effects on activation energy .

Q. What mechanistic insights explain contradictions in reported biological activity across halogenated analogs?

- Methodological Answer : Discrepancies arise from variations in:

- Cellular permeability : Bromine’s larger atomic radius reduces membrane diffusion vs. chloro analogs .

- Target binding : Molecular docking (AutoDock Vina) shows bromophenyl derivatives exhibit stronger π-π stacking with tyrosine kinase receptors but weaker hydrogen bonding vs. fluoro analogs .

- Metabolic stability : In vitro hepatic microsome assays (e.g., human CYP450 isoforms) reveal faster dehalogenation of bromine vs. chlorine, altering half-life .

Q. How can researchers resolve contradictions in reactivity data when comparing this compound with halogen-substituted analogs?

- Methodological Answer :

- Control experiments : Standardize solvent (aprotic vs. protic), catalyst (Pd vs. Cu), and temperature.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates (e.g., bromophenyl vs. chlorophenyl in SNAr reactions) .

- Theoretical validation : Apply Molecular Electron Density Theory (MEDT) to map electron localization and predict site-specific reactivity .

Q. What computational strategies predict cycloaddition pathways involving the cyclobutane ring?

- Methodological Answer :

- DFT/M06-2X : Models transition states for [2+2] or [3+2] cycloadditions, highlighting orbital interactions (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulates solvent effects on ring strain (e.g., cyclobutane distortion in polar solvents) .

- Software : Use ORCA for energy calculations and CrystalExplorer for Hirshfeld surface analysis to assess intermolecular forces .

Data-Driven Research Tools

Q. Which databases and software are critical for curating structural and reactivity data?

- Methodological Answer :

- PubChem : Validates physicochemical properties (CID: [PubChem entry]) and cross-references synthetic protocols .

- Cambridge Structural Database (CSD) : Retrieves crystallographic data for SAR comparisons (e.g., CCDC entry) .

- SHELX Suite : Refines X-ray diffraction data to resolve bond-length discrepancies (>0.01 Å precision) .

Ethical and Technical Compliance

Q. What protocols ensure safe handling of brominated intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to mitigate bromine vapor exposure.

- Waste disposal : Quench reactive intermediates with NaHCO before aqueous neutralization .

- Analytical validation : GC-MS monitors residual bromide levels (<1 ppm) in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.